N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a phenyl ring substituted with chlorine and methoxy groups, and an acetamide linkage. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.
Scientific Research Applications
Inhibitory Activity on Enzymes
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its derivatives have been investigated for their potent inhibitory activities against enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell division. The compound's structure is conducive to dual inhibition, suggesting its potential in cancer therapy due to the role of these enzymes in tumor growth and proliferation (Gangjee et al., 2008).
Crystallographic Studies
The crystal structures of related compounds have provided insights into the molecular geometry and intermolecular interactions, which are essential for understanding the compound's binding affinities and mechanisms of action. These studies offer a foundation for designing more effective drugs by modifying the chemical structure to improve efficacy and reduce side effects (Subasri et al., 2017).
Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial activities against various bacterial strains. The structure-activity relationship (SAR) studies derived from these compounds contribute to the development of new antimicrobials with potential applications in treating bacterial infections (Hossan et al., 2012).
Quantum Computational Approaches
Research involving quantum computational approaches to characterizing vibrational spectroscopic signatures of similar compounds aids in the understanding of their electronic structure and reactivity. These insights are valuable for the synthesis of novel compounds with targeted properties for specific applications (Mary et al., 2022).
Synthesis of Heterocyclic Compounds
The compound's structure serves as a precursor for synthesizing a wide range of heterocyclic compounds with potential pharmacological activities. These synthetic pathways enable the exploration of new therapeutic agents for various diseases, highlighting the compound's versatility in drug development (Abdel-rahman et al., 2002).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: The phenyl ring is chlorinated and methoxylated using reagents such as chlorine gas and methanol in the presence of a catalyst.
Coupling Reactions: The thienopyrimidine core is coupled with the substituted phenyl ring through a sulfanyl linkage, often using coupling agents like dicyclohexylcarbodiimide (DCC).
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-4-6-23-18(25)17-12(5-7-28-17)22-19(23)29-10-16(24)21-13-8-11(20)14(26-2)9-15(13)27-3/h5,7-9H,4,6,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUTZFKDCSVKLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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